molecular formula C13H13N3O3S2 B6531234 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide CAS No. 1021259-78-8

2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide

Cat. No. B6531234
CAS RN: 1021259-78-8
M. Wt: 323.4 g/mol
InChI Key: UNKNEOGVDULAJS-UHFFFAOYSA-N
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Description

“2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . They work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves the creation of a thiazol-4-one scaffold . A compound known as 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via an intramolecular cyclization rearrangement reaction .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity .

Scientific Research Applications

NLRP3 Inflammasome Inhibitors

This compound has been found to be effective as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation would be an effective therapeutic strategy for neuroinflammatory diseases .

Neurodegenerative Diseases

The compound’s inhibitory effect on the NLRP3 inflammasome makes it potentially useful in the treatment of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia . These diseases are often associated with microglia-mediated neuroinflammation .

Anti-inflammatory Drugs

The compound’s structure is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used worldwide . This suggests that it may have potential as a new class of anti-inflammatory drugs .

Cytotoxic Properties

The compound has been evaluated for its cytotoxic properties . This suggests that it could potentially be used in the treatment of cancer .

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to have antimicrobial activity . This suggests that it could potentially be used in the treatment of bacterial infections .

Antifungal Activity

Thiazole derivatives have also been found to have antifungal activity . This suggests that the compound could potentially be used in the treatment of fungal infections .

Future Directions

The future directions of research on these compounds could involve further exploration of their anticancer and antimicrobial properties. Additionally, more research could be done to improve the selectivity of these compounds towards COX-2, as this could potentially enhance their therapeutic effects .

properties

IUPAC Name

2-(benzenesulfonamido)-N-cyclopropyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c17-12(14-9-6-7-9)11-8-20-13(15-11)16-21(18,19)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKNEOGVDULAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(phenylsulfonamido)thiazole-4-carboxamide

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